molecular formula C12H16ClN3 B2972430 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine CAS No. 2167444-63-3

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine

Cat. No. B2972430
CAS RN: 2167444-63-3
M. Wt: 237.73
InChI Key: XGWYBMHEKPPFPN-UHFFFAOYSA-N
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Description

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine, also known as ASO, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. ASO is a member of the spirocyclic family of compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is not fully understood, but it is believed to work by modulating various signaling pathways in the body. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to interact with receptors in the brain, including the sigma-1 receptor and the NMDA receptor, which are involved in processes such as learning and memory. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have a variety of biochemical and physiological effects in the body. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to increase levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been shown to decrease levels of certain inflammatory cytokines, which may contribute to its neuroprotective effects. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has several advantages for use in lab experiments, including its unique structure and potential therapeutic properties. However, there are also limitations to its use, including its high cost and the difficulty in synthesizing it on a large scale. Additionally, the exact mechanism of action of 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine, including further studies on its mechanism of action and potential therapeutic applications. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may be useful in developing treatments for conditions such as Huntington's disease and multiple sclerosis. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may be useful in developing new cancer therapies that target specific signaling pathways. Additionally, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine may have potential applications in other areas of medicine, such as infectious disease and inflammation.

Synthesis Methods

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine can be synthesized using a multi-step process that involves starting with commercially available chemicals and using various reactions to build the spirocyclic structure. One common method involves the reaction of 2-chloropyridine with a cyclic amine, followed by a series of steps to introduce the spirocyclic framework.

Scientific Research Applications

4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been studied for its potential use in treating a variety of medical conditions, including neurological disorders, cancer, and infectious diseases. In neurological research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have neuroprotective effects and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. In cancer research, 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has been shown to have anti-tumor activity and may be useful in developing new cancer treatments. 4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine has also been studied for its potential use in treating infectious diseases such as malaria and tuberculosis.

properties

IUPAC Name

4-(6-azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWYBMHEKPPFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2167444-63-3
Record name 5-chloro-4-(6-azaspiro[3.4]octan-6-yl)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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